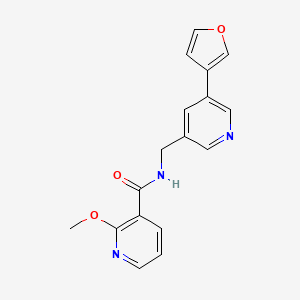
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The furan and pyridine rings are connected by a methylene bridge. The compound also contains a methoxy group and a nicotinamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . In the case of furan derivatives, they are important intermediates for the synthesis of oxygenated natural products .Molecular Structure Analysis
The molecular structure of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” is complex due to the presence of multiple rings and functional groups. The furan and pyridine rings contribute to the aromaticity of the compound, while the methoxy group and nicotinamide moiety add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve the use of catalysts and specific reaction conditions . For instance, the reaction of cyclohexyl isocyanide, benzaldehyde, and 1,3-di(pyridin-2-yl)propane-1,3-dione in dichloroethane at reflux condition can lead to the formation of a similar compound .Applications De Recherche Scientifique
Antiprotozoal Agents
- A study explored the synthesis of compounds including those similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide, demonstrating strong DNA affinities and in vitro and in vivo activity against Trypanosoma and Plasmodium falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).
Maillard Reaction Polymers
- Research identified N-substituted pyrroles and 2-furaldehyde, components related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide, as key elements in the Maillard reaction, forming melanoidin-like polymers. This has implications in food chemistry and material science (Tressl et al., 1998).
Synthesis and Reactivity
- The compound's reactivity was explored in the context of asymmetric synthesis and chemical reactions, providing insights into its potential for synthesizing enantio-enriched compounds, which could be useful in pharmaceuticals and organic chemistry (Bruyère et al., 2003).
Photoreactions
- Studies have shown the compound's involvement in photochemical reactions, like photocycloaddition with pyridine, indicating potential applications in photochemistry and materials science (Sakamoto et al., 1999).
Quantum Chemical Studies
- Quantum chemical studies of furan derivatives, including those structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide, provide insights into their stability and reactivity. This has implications in fields like biofuels and chemical kinetics (Simmie et al., 2013).
Orientations Futures
The future directions for research on “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation . Additionally, the compound’s potential applications in drug discovery could be investigated, given the biological activities exhibited by many furan derivatives .
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDANFZLICFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

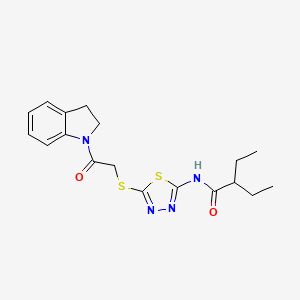
![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
![N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2720871.png)
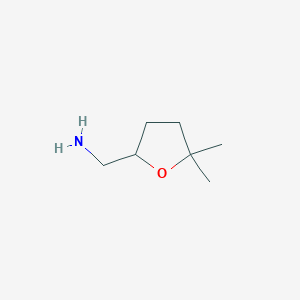
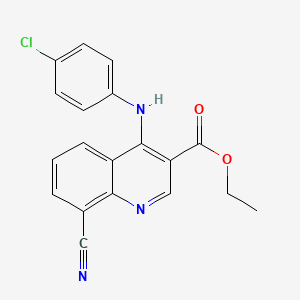
![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)
![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)
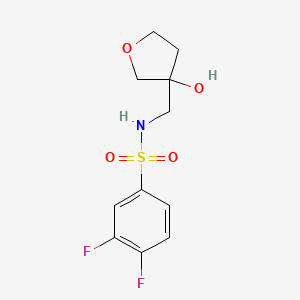
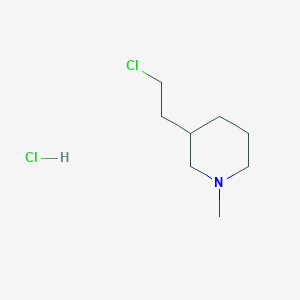

![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2720885.png)
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2720887.png)
![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)